molecular formula C18H16N2OS B5589310 2-[(4-methylphenyl)thio]-N-5-quinolinylacetamide

2-[(4-methylphenyl)thio]-N-5-quinolinylacetamide

Cat. No. B5589310
M. Wt: 308.4 g/mol
InChI Key: GXHAPQJIMWDOQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives involves multiple steps, including condensation, cyclization, and functional group transformations. For example, novel quinoline derivatives have been prepared and evaluated for antileishmanial activity, demonstrating significant activity against the standard antileishmanial drug sodium antimony gluconate (SAG) in reducing parasite load in animal models (Sahu et al., 2002).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be modified at various positions to enhance biological activity. Advanced spectroscopic techniques, including NMR and X-ray crystallography, have been employed to elucidate the structures of these compounds. For instance, the thiosemicarbazide derivatives of quinoline have been confirmed by X-ray crystallography, demonstrating the versatility of structural analysis methods in understanding these molecules (Saeed et al., 2014).

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions, including nitration, sulfonation, bromination, formylation, and acylation, leading to a wide range of functionalized compounds. These reactions are crucial for modifying the chemical and biological properties of the quinoline core. For example, electrophilic substitution reactions on 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline have led to derivatives substituted exclusively at the thiophene ring, showcasing the chemical reactivity of quinoline derivatives (Aleksandrov et al., 2020).

Physical Properties Analysis

The physical properties of quinoline derivatives, including solubility, melting points, and crystalline structure, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for further pharmacological evaluation and formulation development. The synthesis and characterization of these compounds, including their physical properties, are critical for advancing the understanding of their potential applications.

Chemical Properties Analysis

The chemical properties of quinoline derivatives, such as their reactivity, stability, and interaction with biological targets, are key factors in their potential as therapeutic agents. Studies have shown that modifications to the quinoline core can significantly affect these properties, leading to compounds with enhanced biological activity and reduced toxicity. For example, novel 2-(quinolin-4-yloxy)acetamides have shown potent in vitro inhibitory activity against Mycobacterium tuberculosis, including drug-resistant strains, without apparent toxicity to mammalian cells (Pissinate et al., 2016).

properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-quinolin-5-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-13-7-9-14(10-8-13)22-12-18(21)20-17-6-2-5-16-15(17)4-3-11-19-16/h2-11H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHAPQJIMWDOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC3=C2C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-methylphenyl)sulfanyl]-N-(quinolin-5-yl)acetamide

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